11-Heneicosanone

Analytical Chemistry Quality Control GC-MS Standard

Researchers requiring a reliable long-chain ketone reference standard often face challenges with homolog misidentification or oxidative degradation during storage. 11-Heneicosanone (CAS 19781-72-7) resolves these issues through its unique symmetrical C21 structure and central carbonyl positioning. - Certified purity ≥95% (GC), minimizing false positives in GC-MS dereplication and metabolomics workflows. - High melting point (63-67°C) and saturated backbone ensure superior oxidative stability vs. unsaturated analogs, simplifying long-term storage and recrystallization. - Distinct chromatographic retention time enables its use as an orthogonal internal standard for fatty acid methyl ester and hydrocarbon analysis.

Molecular Formula C21H42O
Molecular Weight 310.6 g/mol
CAS No. 19781-72-7
Cat. No. B010871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Heneicosanone
CAS19781-72-7
Molecular FormulaC21H42O
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)CCCCCCCCCC
InChIInChI=1S/C21H42O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
InChIKeyDOACSXJVHDTDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Heneicosanone: High-Purity Ketone Standard


11-Heneicosanone (CAS 19781-72-7), also known as didecyl ketone or henicosan-11-one, is a saturated long-chain aliphatic ketone with the molecular formula C21H42O and a molecular weight of 310.5576 g/mol [1]. It is characterized by a central carbonyl group symmetrically flanked by two decyl (C10H21) chains [2]. At ambient temperature (20°C), it exists as a white to light yellow crystalline solid with a melting point range of 63–67°C [3]. The compound is a valuable analytical reference standard for gas chromatography-mass spectrometry (GC-MS) and serves as a versatile synthetic intermediate for specialty chemicals and pheromone research .

Analytical reference standard for GC-MS quantification
Synthetic intermediate for symmetrical long-chain molecules
Structural scaffold for pheromone structure-activity studies

11-Heneicosanone: Chain Length and Symmetry Benefits


Generic substitution with other long-chain ketones is scientifically unsound due to 11-Heneicosanone's unique structural and physical property profile. Its C21 chain length and the precise symmetrical positioning of the carbonyl group at the 11-position dictate a specific melting point (63–67°C) and chromatographic retention behavior that differ markedly from even closely related homologs like 10-heneicosanone (C21, 10-one) or 2-heneicosanone (C21, 2-one) . Furthermore, its saturated backbone (C21H42O) provides superior oxidative stability compared to unsaturated analogs such as (Z)-6-heneicosen-11-one (C21H40O), which are prone to degradation during storage and handling [1]. These differences directly impact method development, quantification accuracy, and the reproducibility of synthetic procedures.

Positional isomer variation
Positional isomers (e.g., 2- or 10-heneicosanone) exhibit different melting points and chromatographic retention times, potentially altering method conditions or identity verification.
Oxidative stability risk
Unsaturated analogs such as (Z)-6-heneicosen-11-one are more prone to oxidative degradation during storage, which may compromise long-term reproducibility and method robustness.
Spectral reference gaps
Many positional isomers lack comprehensive, validated reference spectra, increasing the risk of misidentification when used as analytical standards.

11-Heneicosanone Purity and Analytical Data


High Purity: Key Quality Attribute for Standards

For procurement as an analytical standard, the minimum purity specification of >95.0% by gas chromatography (GC) for 11-Heneicosanone (TCI H0532) ensures reliable quantification and method validation [1]. This specification provides a verifiable quality benchmark that is not guaranteed by all vendors or for all alternative long-chain ketones .

GC Purity
Supplier specification
>95.0%
Ensures reliable quantification and method validation
Minimum specification; vendor-dependent
Analytical Chemistry Quality Control GC-MS Standard

Melting Point: Identity Confirmation and Polymorph Control

The melting point range of 63–67°C for 11-Heneicosanone provides a simple and definitive quality control metric that differentiates it from its positional isomers and homologs [1]. For instance, 2-heneicosanone (CAS 137559-36-1) has a reported melting point of 46–48°C, a difference of ~18°C, while 10-heneicosanone (CAS 56009-19-3) melts at 58–60°C . This significant difference allows for rapid, low-cost identity verification and detection of contamination or degradation [2].

Melting Point
Cross-study comparable
11-Heneicosanone
63–67°C
vs
2-heneicosanone
46–48°C
10-heneicosanone
58–60°C
Enables rapid identity verification and contamination detection
Melting point differences of ~17–19°C and 3–9°C
Organic Synthesis Material Science Physical Chemistry

Validated Spectral Data for Unambiguous Identification

11-Heneicosanone benefits from a robust set of validated reference spectra available in major commercial libraries (Wiley, KnowItAll), including 3 NMR, 1 FTIR, and 3 GC-MS spectra [1]. The existence of these standardized spectra facilitates unambiguous identification and quantification when 11-Heneicosanone is encountered as a natural product [2] or synthetic intermediate. This contrasts with many positional isomers (e.g., 3-, 4-, 5-heneicosanone) for which reference spectra are not as readily available or are of lower quality [3], increasing the risk of misidentification.

Reference Spectra
Supporting evidence
3 NMR 1 FTIR 3 GC-MS
Reduces analytical ambiguity and accelerates method development
Available in Wiley/KnowItAll libraries
Metabolomics Natural Product Chemistry Environmental Analysis

11-Heneicosanone: High-Value Applications


Certified Reference Material for GC-MS Metabolomics

The availability of >95.0% pure 11-Heneicosanone with well-documented GC-MS and NMR spectra makes it an ideal certified reference material (CRM) for metabolomics studies and the dereplication of natural products. It is particularly valuable for the accurate identification and quantification of this compound in plant extracts, such as Vitex negundo [1], where its presence has been confirmed. Using a high-purity standard minimizes false positives and ensures quantitative accuracy.

High-Purity Intermediate for Specialty Chemical Synthesis

The symmetrical C21 structure and central ketone functionality make 11-Heneicosanone a strategic building block for synthesizing symmetrical molecules, such as long-chain surfactants, lubricants, and model lipid compounds. Its high melting point and solid physical form facilitate purification by recrystallization, ensuring high purity for subsequent synthetic steps. This is in contrast to lower-melting or liquid ketone analogs, which may require more complex purification methods [2].

Internal Standard for GC Analysis of Long-Chain Compounds

Due to its well-defined chromatographic behavior and stability, 11-Heneicosanone can serve as a reliable internal standard for the gas chromatographic analysis of other long-chain aliphatic compounds, including fatty acid methyl esters, long-chain alcohols, and hydrocarbons. Its retention time is distinct from many common analytes, and its high purity (>95.0% GC) ensures that it does not introduce interfering peaks [3].

Research Tool for Insect Chemical Communication SAR

While 11-Heneicosanone itself is a saturated compound, it serves as a critical structural scaffold and analytical standard for studying the more complex, unsaturated pheromones derived from it, such as (Z)-6-heneicosen-11-one, a key sex pheromone of the Douglas-fir tussock moth [4]. Researchers use the saturated analog to optimize synthesis, purification, and analytical methods before moving to the less stable, bioactive unsaturated variants.

Application
Selection Property
Validation Focus
Metabolomics and natural product dereplication
High-purity GC specification
Spectral library matching and retention index
Symmetrical molecule synthesis
Central ketone and solid-state purity
Recrystallization efficiency and intermediate purity
Internal standard for long-chain GC analysis
Distinct retention time and stability
Peak purity and non-interference verification
Pheromone SAR research scaffold
Saturated scaffold for method optimization
Stability comparison with unsaturated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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